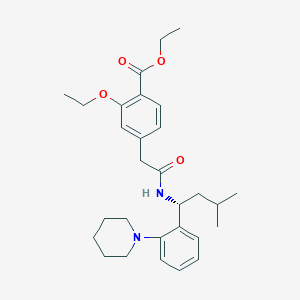

(R)-Repaglinide Ethyl Ester

Beschreibung

Contextualization within Repaglinide Synthesis and Quality Control

(R)-Repaglinide Ethyl Ester is identified as an impurity of Repaglinide, a potent oral hypoglycemic agent used in the management of type 2 diabetes. chemicalbook.comchemicalbook.com The manufacturing process of Repaglinide, like many pharmaceuticals, can generate impurities at various stages, including development, packaging, and shipping. researchcommons.org The control of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. researchcommons.org

The synthesis of Repaglinide often involves the condensation of a chiral amine with a benzoic acid derivative. drugfuture.com Specifically, the ethyl ester of Repaglinide can be formed by the reaction of (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine with 4-(carboxymethyl)-2-ethoxybenzoic acid ethyl ester. drugfuture.com The resulting ester is then hydrolyzed to yield Repaglinide. drugfuture.com this compound can arise during this process if the enantiomerically opposite starting materials are present or if racemization occurs.

Regulatory bodies and pharmacopoeias mandate strict control over impurity levels in active pharmaceutical ingredients (APIs). asianjpr.com Consequently, the development of sensitive analytical methods is essential for the detection and quantification of Repaglinide-related impurities, including this compound. researchcommons.orgresearchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for impurity profiling of Repaglinide. researchgate.netgoogle.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate | nih.gov |

| Molecular Formula | C₂₉H₄₀N₂O₄ | chemicalbook.comchemicalbook.com |

| Molecular Weight | 480.64 g/mol | chemicalbook.comchemicalbook.com |

| CAS Number | 147770-08-9 | chemicalbook.com |

Significance as a Chiral Impurity and Synthetic Intermediate

The significance of this compound lies primarily in its status as a chiral impurity. The therapeutically active form of Repaglinide is the (S)-enantiomer. acs.orgnih.govresearchgate.net The (R)-enantiomer, in contrast, exhibits only weak hypoglycemic activity. researchgate.net The United States Food and Drug Administration (US FDA) guidelines necessitate the separation and evaluation of chiral drugs before they are made available to the public, owing to the potential for different enantiomers to have distinct pharmacological and toxicological effects. researchgate.net Therefore, controlling the level of the (R)-enantiomer and its precursors, like this compound, is crucial for the safety and efficacy of the final drug product.

This compound is also known as Repaglinide EP Impurity E, highlighting its recognition in pharmacopeial standards. nih.gov Its presence in bulk drug batches, even at levels below 0.1%, necessitates the development of highly sensitive analytical methods for detection and quantification. nih.gov

While primarily viewed as an impurity, in the broader context of chemical synthesis, enantiomers like this compound can serve as synthetic intermediates. Although the primary goal is the synthesis of the (S)-enantiomer, the (R)-isomer can be used as a reference standard in analytical method development to ensure the method can accurately detect and quantify this specific impurity. veeprho.com Furthermore, some synthetic routes might proceed through a racemic mixture, from which the desired (S)-enantiomer is later resolved, making the (R)-ester an inherent part of the intermediate mixture.

Evolution of Research Perspectives on Repaglinide Stereoisomers and Related Compounds

The scientific community's approach to chiral drugs has evolved significantly over the past decades. researchgate.net Initially, many drugs were developed and marketed as racemic mixtures. However, a growing understanding of the stereoselective nature of biological systems has shifted the focus towards the development of single-enantiomer drugs. researchgate.net This is because the different enantiomers of a chiral molecule can have vastly different bioactivities, metabolic pathways, and toxicological profiles. researchgate.net

Research on Repaglinide has been at the forefront of this evolution. The discovery that the hypoglycemic activity resides predominantly in the (S)-enantiomer spurred extensive research into stereoselective synthesis and chiral separation methods. nih.govresearchgate.net This has led to the development of sophisticated chiral High-Performance Liquid Chromatography (HPLC) methods capable of separating the enantiomers of Repaglinide effectively. researchgate.net These methods are crucial for ensuring the enantiomeric purity of the drug substance. researchgate.net

The focus on impurity profiling has also intensified, with regulatory agencies like the ICH, FDA, and EMA emphasizing the need to identify and characterize impurities in active pharmaceutical ingredients. asianjpr.com This has driven research into identifying and synthesizing potential impurities of Repaglinide, including novel ones, to better understand their formation and control them during manufacturing. nih.gov The use of advanced analytical techniques like LC-MS/MS allows for the detailed characterization of degradation products and impurities, ensuring a comprehensive understanding of the drug's stability and purity profile. tandfonline.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCMVLQJMIXDSI-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control in R Repaglinide Ethyl Ester Production

Strategies for the Esterification of Repaglinide Precursors

Direct Esterification Approaches

Direct esterification, such as the Fischer-Speier esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.commasterorganicchemistry.com While theoretically applicable, this method is less common for the final step in complex molecules like Repaglinide due to the presence of other sensitive functional groups. Instead, the ethyl ester group is typically introduced earlier in the synthetic sequence. For instance, a precursor like 2-hydroxy-4-methylbenzoic acid can be O-alkylated with ethyl bromide and then further modified to produce 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid. google.comgoogle.com This latter molecule, which contains the necessary ethyl ester, is then used in a subsequent coupling reaction. drugfuture.comnih.gov

Coupling Reactions Involving Ethyl Ester Derivatives

The pivotal step in forming (R)-Repaglinide Ethyl Ester is the amide coupling reaction between the chiral amine, (R)-3-methyl-1-[2-(1-piperidinyl)phenyl]butan-1-amine, and an activated carboxylic acid derivative that already possesses an ethyl ester group, namely 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid. drugfuture.compharmaffiliates.comnih.gov This condensation reaction is facilitated by a variety of coupling reagents that activate the carboxylic acid, enabling it to react with the amine. researchgate.nethepatochem.comiris-biotech.de The selection of the coupling reagent is critical for achieving high yield and purity while preventing side reactions. peptide.com

Several effective coupling agents have been documented for this type of transformation. drugfuture.comgoogle.com These reagents work by forming a highly reactive intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.

Table 1: Common Coupling Reagents for Amide Bond Formation in Repaglinide Synthesis

| Reagent/System | Abbreviation | Mechanism of Action | Reference |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate. | peptide.com |

| 1,1'-Carbonyldiimidazole | CDI | Forms a reactive acylimidazolide intermediate. | drugfuture.com |

| Triphenylphosphine/Carbon Tetrachloride/Triethylamine | Ph₃P/CCl₄/Et₃N | Forms an acylphosphonium salt intermediate. | drugfuture.com |

| Thionyl Chloride | SOCl₂ | Converts the carboxylic acid to a highly reactive acyl chloride. | drugfuture.com |

Enantioselective Synthesis and Chiral Resolution Techniques for Repaglinide Intermediates

Achieving the correct stereochemistry at the chiral center is the most critical aspect of the synthesis. The biological activity of Repaglinide is highly dependent on its stereochemistry, with the (S)-enantiomer being the active drug. The (R)-enantiomer, and by extension this compound, is often synthesized for research, reference standards, or as part of resolution and recycling strategies. The key to producing the (R)-enantiomer is the synthesis of the chiral intermediate, (R)-3-methyl-1-[2-(1-piperidinyl)phenyl]butan-1-amine. pharmaffiliates.com

Formation of the (R)-Enantiomer during Repaglinide Synthesis Pathways

Asymmetric synthesis is the preferred method for establishing the desired stereocenter. One powerful technique is the enantioselective reduction of a prochiral imine. For the synthesis of the corresponding (S)-amine, a stereoselective reduction of a (Z)-enamine precursor is performed using a chiral ruthenium catalyst, such as Ru(OAc)₂[(S)-BINAP]. drugfuture.com To produce the desired (R)-amine intermediate for the synthesis of this compound, the same strategy would be employed using the opposite enantiomer of the catalyst, Ru(OAc)₂[(R)-BINAP]. rsc.org Biocatalytic methods using imine reductases (IREDs) also offer a highly selective and sustainable route for the asymmetric reduction of imines to form chiral amines. nih.gov

Diastereoselective Approaches Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a robust and widely applied strategy in asymmetric synthesis. nih.govacs.org A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. acs.orgnih.gov After the desired stereocenter has been created, the auxiliary is removed.

Two notable examples of this approach in the synthesis of the Repaglinide amine intermediate are:

Phenylethylamine Auxiliary : A ketone precursor, 3-methyl-1-[2-(1-piperidinyl)phenyl]butanone, is condensed with a chiral amine, such as (R)-1-phenylethylamine, to form a diastereomeric imine. The subsequent reduction of this imine is directed by the chiral auxiliary, leading to the preferential formation of one diastereomer of the resulting secondary amine. The phenylethyl group is then cleaved, typically by hydrogenolysis, to yield the enantiomerically enriched primary amine. drugfuture.com To obtain the (R)-amine, the opposite enantiomer of the auxiliary, (S)-1-phenylethylamine, would be used.

Sulfinamide Auxiliary : Ellman's auxiliary, (R)-tert-butanesulfinamide, is a highly effective chiral auxiliary for amine synthesis. yale.edu It reacts with a ketone or aldehyde to form an N-sulfinylimine. The sulfinyl group directs the stereoselective addition of a nucleophile, such as a Grignard reagent, to the imine. patsnap.com Subsequent acidic hydrolysis removes the auxiliary, affording the chiral primary amine with high enantiopurity. acs.org For the synthesis of (R)-amine intermediates, (S)-tert-butanesulfinamide would be employed.

Table 2: Comparison of Chiral Auxiliaries for Asymmetric Amine Synthesis

| Chiral Auxiliary | Type of Intermediate | Key Transformation | Removal Method | Reference |

|---|---|---|---|---|

| (S)-1-Phenylethylamine | Chiral Imine | Diastereoselective Reduction | Hydrogenolysis | drugfuture.com |

| (S)-tert-Butanesulfinamide | N-Sulfinylimine | Diastereoselective Nucleophilic Addition | Acid Hydrolysis | yale.edupatsnap.com |

Racemization and Recycling Strategies for Undesired Enantiomers

In industrial synthesis, maximizing efficiency and minimizing waste are paramount. When chiral resolution is used to separate a racemic mixture, 50% of the material is the undesired enantiomer. rsc.org To improve the economic and environmental viability of the process, strategies are often developed to racemize the unwanted enantiomer, allowing it to be recycled back into the resolution process. chiralpedia.comresearchgate.nettandfonline.com

Optimization of Reaction Conditions for Purity and Yield Control

The industrial-scale synthesis of this compound necessitates rigorous optimization of reaction conditions to maximize yield and ensure high purity, thereby minimizing the need for extensive downstream purification. Key parameters that are meticulously controlled include the choice of solvent, the catalytic system, temperature, and pressure.

The crucial step in the synthesis of this compound is the amide bond formation between the chiral amine intermediate, (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine, and the carboxylic acid moiety, 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid. The selection of an appropriate solvent and coupling agent (catalytic system) is paramount to the success of this condensation reaction.

Research has explored various solvents for this acylation step, including chlorinated hydrocarbons and aromatic solvents. A Chinese patent suggests that solvents such as dichloromethane, chloroform, toluene, xylene, or tetrahydrofuran are effective for the reaction. google.com The choice of solvent can influence reaction kinetics, solubility of reactants, and the side-product profile.

The catalytic system, or coupling agent, is critical for activating the carboxylic acid group to facilitate amide formation. Common approaches involve converting the acid to a more reactive species, such as an acyl chloride. Reagents used for this purpose include thionyl chloride, oxalyl chloride, or phosphorus pentachloride. google.com An alternative, milder method involves the use of coupling agents like triphenylphosphine in combination with a base such as triethylamine and a halogen source like carbon tetrachloride. drugfuture.com The selection of the activation agent depends on factors like cost, functional group tolerance, and desired reaction conditions. For instance, the use of thionyl chloride often requires careful temperature control to prevent side reactions.

The table below summarizes various solvent and catalytic systems employed in the synthesis.

| Solvent | Catalytic System/Coupling Agent | Reference |

| Dichloromethane | Thionyl Chloride, Triethylamine | google.com |

| Toluene | Oxalyl Chloride | google.com |

| Tetrahydrofuran | Phosphorus Pentachloride | google.com |

| Not Specified | Triphenylphosphine, Triethylamine, Carbon Tetrachloride | drugfuture.com |

The stereochemical integrity of this compound is established during the synthesis of its precursors, particularly the chiral amine. The synthesis of related intermediates often requires precise temperature control to ensure high yield and stereoselectivity. For example, in a synthetic route for the key acid synthon of repaglinide, 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, the formation of a carbanion using lithium diisopropylamide (LDA) is performed at very low temperatures, typically between -40°C and -80°C, with a preferred range of -60°C to -80°C. google.com Maintaining such low temperatures is crucial to prevent side reactions and decomposition of the lithiated intermediate.

While specific data on pressure optimization for the synthesis of the amine intermediate is not extensively detailed in publicly available literature, temperature control is consistently highlighted as a critical parameter. The reaction to form the acyl chloride intermediate from the corresponding carboxylic acid using thionyl chloride, for instance, is often initiated at a low temperature (0-5°C) before being heated to reflux (e.g., 40°C) to drive the reaction to completion. google.com This temperature ramping strategy balances reaction rate with impurity formation.

Key Temperature Parameters in Intermediate Synthesis

Carbanion Formation (Acid Synthon): -60°C to -80°C google.com

Acyl Chloride Formation (Initial): 0°C to 5°C google.com

Acyl Chloride Formation (Reflux): 40°C google.com

Isolation and Purification Techniques for Repaglinide Ethyl Ester

Following the synthesis, a robust isolation and purification strategy is essential to obtain this compound with the high purity required for subsequent pharmaceutical steps. The primary methods employed are chromatography and recrystallization.

Chromatography is a powerful technique for separating the desired product from unreacted starting materials, reagents, and side products. For compounds like Repaglinide and its derivatives, high-performance liquid chromatography (HPLC) is a standard analytical and preparative tool.

Studies on Repaglinide bulk drug batches have utilized ultra-performance liquid chromatography (UPLC) for the detection of impurities at levels below 0.1%. nih.gov For isolation purposes, preparative HPLC (prep-HPLC) is employed to separate these impurities from the main compound. nih.gov These same methodologies are directly applicable to the purification of the this compound intermediate, allowing for the effective removal of structurally similar impurities. The choice of stationary phase (e.g., C18 silica (B1680970) gel) and mobile phase (a mixture of solvents like acetonitrile and water with modifiers) is optimized to achieve the best separation.

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. illinois.edu The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the desired compound forms crystals, leaving impurities behind in the solution.

While specific recrystallization protocols for this compound are proprietary, procedures for the final Repaglinide active pharmaceutical ingredient (API) provide valuable insight. Different polymorphic forms of S-repaglinide have been obtained by recrystallization from various solvent systems. google.com The selection of the solvent system is critical and is based on the solubility profile of the compound—it should be sparingly soluble at room temperature but highly soluble at elevated temperatures.

The table below shows solvent systems used for the recrystallization of the closely related S-repaglinide, which are indicative of suitable systems for its ethyl ester.

| Solvent System | Resulting Polymorph/Form (for S-Repaglinide) | Reference |

| Acetone / Petroleum Ether | Form A (m.p. 90-92°C) | google.com |

| Ethanol (B145695) / Water | Form B (m.p. 140-142°C) | google.com |

| Methanol (B129727) (re-precipitation) | Form C (m.p. 74-85°C) | google.com |

| Toluene | Form II | google.com |

This systematic approach, combining chromatographic separation with a final recrystallization step, ensures that the this compound intermediate meets the stringent purity standards required for its conversion to the final active pharmaceutical ingredient.

Advanced Analytical Methodologies for Characterization and Quantification of R Repaglinide Ethyl Ester

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating complex mixtures in pharmaceutical analysis. Various chromatographic methods have been developed and validated to assess the purity and quality of Repaglinide, with a specific focus on its chiral and process-related impurities.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the routine analysis and impurity profiling of Repaglinide. nih.govijprajournal.comitmedicalteam.pl Its robustness, precision, and accuracy make it an indispensable tool in quality control laboratories.

The development of a stability-indicating HPLC method is crucial for separating the API from its potential degradation products and process-related impurities. theaspd.com Reverse-phase HPLC (RP-HPLC) is the most common approach, typically utilizing C8 or C18 columns. researchgate.net Method development involves optimizing the mobile phase composition, pH, flow rate, and column temperature to achieve optimal separation. ijprajournal.comitmedicalteam.pl

Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. itmedicalteam.pltheaspd.com Key validation parameters include linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). theaspd.com Studies have identified several process-related impurities and degradation products in Repaglinide bulk drug, with structures confirmed through spectroscopic analysis. researchgate.net

Table 1: Example of RP-HPLC Method Parameters for Repaglinide Impurity Profiling

| Parameter | Conditions |

|---|---|

| Column | C18 (100 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol (B129727): Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 242 nm researchgate.net or 240 nm researchgate.net |

| Linearity Range | 1-5 µg/mL itmedicalteam.pl |

| Accuracy (Recovery) | 98.3% - 101.5% researchgate.net |

| Precision (%RSD) | < 2% theaspd.com |

Since (R)-Repaglinide is the undesired enantiomer of the therapeutically active (S)-Repaglinide, methods to ensure enantiomeric purity are mandated by regulatory authorities. researchgate.netscispace.com Chiral HPLC is the definitive technique for separating and quantifying these enantiomers. scispace.com This is achieved using chiral stationary phases (CSPs) that can differentiate between the stereoisomers.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective for this separation. scispace.com Columns like Chiralpak IA (immobilized amylose-based) and Chiralcel®OD-RH have demonstrated excellent selectivity for Repaglinide enantiomers. researchgate.netjacs-dz.org The mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like ethanol (B145695) or 2-propanol, plays a critical role in achieving resolution. scispace.comfao.org The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can significantly improve peak shape and chromatographic efficiency. fao.org

A validated chiral LC method demonstrated a resolution greater than 2 between the enantiomers, which is a key indicator of a successful separation. scispace.com The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-enantiomer have been established at levels suitable for quality control in bulk drug substances. fao.org

Table 2: Comparative Chiral HPLC Methodologies for Repaglinide Enantiomers

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Chiralpak IA (immobilized amylose) scispace.com | Chiralcel®OD-RH jacs-dz.org |

| Mobile Phase | n-hexane:ethanol:TFA (80:20:0.2, v/v/v) scispace.com | n-hexane: 2-propanol (95:5, v/v) jacs-dz.org |

| Flow Rate | 1.0 mL/min scispace.com | 1.0 mL/min jacs-dz.org |

| Detection | UV | UV at 240 nm jacs-dz.org |

| Resolution (Rs) | > 2.0 scispace.com | 0.773 jacs-dz.org |

| (S)-Enantiomer RT | - | 2.074 min jacs-dz.org |

| (R)-Enantiomer RT | - | 3.258 min jacs-dz.org |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it an invaluable tool for both the identification and trace-level quantification of drugs and their metabolites. scirp.org This technique is particularly useful for analyzing samples from complex matrices. nih.govbirmingham.ac.uk

For quantification, the method typically employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. uu.nl Sample preparation often involves a simple protein precipitation or liquid-liquid extraction. nih.govuu.nl Validated LC-MS/MS methods for Repaglinide have demonstrated high sensitivity, with linear ranges extending down to the picogram-per-milliliter level. nih.govbirmingham.ac.uksemanticscholar.org This sensitivity is crucial for pharmacokinetic studies and for quantifying trace-level impurities. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that offers several advantages, including simplicity, cost-effectiveness, and high sample throughput. nih.gov It has been successfully applied to the analysis of Repaglinide as a stability-indicating method. nih.govrjptonline.org

In HPTLC, a stationary phase, such as silica (B1680970) gel 60F-254 precoated on aluminum plates, is used. nih.govresearchgate.net The mobile phase, a mixture of solvents, is chosen to effectively separate the compound of interest from its degradation products. nih.gov For Repaglinide, solvent systems like chloroform:methanol:ammonia:glacial acetic acid or methanol:toluene have proven effective. nih.govrjptonline.org After development, densitometric analysis is performed at a specific wavelength (e.g., 240 nm or 242 nm) to quantify the separated spots. nih.govresearchgate.net HPTLC methods have been validated for precision, accuracy, and specificity, demonstrating the ability to separate Repaglinide from products formed under various stress conditions such as acid/alkali hydrolysis, oxidation, and heat. nih.govrjptonline.org

Table 3: HPTLC Method Parameters for Stability-Indicating Assay of Repaglinide

| Parameter | Conditions |

|---|---|

| Stationary Phase | TLC aluminum plates precoated with silica gel 60F-254 nih.gov |

| Mobile Phase | Chloroform:Methanol:Ammonia:Glacial Acetic Acid (7.5:1.5:0.9:0.1, v/v/v/v) nih.gov |

| Detection Wavelength | 240 nm nih.gov |

| Rf Value of Repaglinide | 0.38 ± 0.02 nih.gov |

| Linearity Range | 50-800 ng/spot nih.gov |

| Limit of Detection | 0.023 ng/spot nih.gov |

| Limit of Quantification | 0.069 ng/spot nih.gov |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

Spectroscopic Techniques for Structural Elucidation of Related Compounds

While chromatography is used for separation, spectroscopic techniques are essential for the definitive identification and structural elucidation of unknown compounds, such as process impurities or degradation products. jchps.comresearchgate.net A combination of techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy provides comprehensive structural information. medjpps.comppj.org.ly

In the context of Repaglinide, researchers have used these methods to characterize impurities isolated from bulk drug samples. researchgate.net

Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern of a molecule, offering clues to its elemental composition and structure. jchps.com

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. medjpps.comppj.org.ly

Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically ¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its structure and connectivity. medjpps.comnih.gov

Through the combined application of these techniques, the structures of several Repaglinide-related compounds have been successfully characterized, including 4-carboxymethyl-2-ethoxy-benzoic acid and 1-cyclohexyl-3-[3-methyl-1-(2-piperidin-1-yl-phenyl)-butyl]-urea. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (R)-Repaglinide Ethyl Ester is expected to be complex, showing a range of signals corresponding to its various protons. Key expected signals would include:

Aromatic Protons: Multiple signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings.

Ethyl Ester Protons: A characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group of the ethyl ester, resulting from spin-spin coupling. The quartet is typically found further downfield (around 4.0-4.4 ppm) due to the deshielding effect of the adjacent oxygen atom.

Aliphatic Protons: A series of signals corresponding to the protons of the butyl and piperidinyl groups.

Amide Proton: A signal for the N-H proton, the chemical shift of which can be variable and may be broadened.

For the parent compound, Repaglinide, ¹H NMR analysis has identified signals such as a singlet for two protons at 3.75 ppm and various signals for other protons at 1.26, 1.40, 1.60, 1.64, 3.24, 3.49, 6.17, 6.80, 7.11, 7.16, 7.32, 8.15, and 9.73 ppm ppj.org.ly. The spectrum of the ethyl ester would show similarities, with the notable addition of the ethyl group signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of all the unique carbon atoms in the molecule. For this compound, key signals would include:

Carbonyl Carbons: Resonances for the two carbonyl carbons (amide and ester) are expected in the highly deshielded region of the spectrum (approximately 165-180 ppm) oregonstate.edu.

Aromatic Carbons: A set of signals in the aromatic region (around 110-150 ppm) bhu.ac.in.

Ethyl Ester Carbons: Signals for the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group. The methylene carbon, being attached to an oxygen, would appear in the 60-70 ppm range.

Aliphatic Carbons: Signals corresponding to the carbons in the butyl and piperidinyl moieties in the upfield region of the spectrum.

While specific experimental data for the (R)-ethyl ester is not widely published, predictive tools and comparison with the parent molecule, Repaglinide, allow for a confident estimation of its NMR spectral features guidechem.com.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The spectrum of the parent drug, Repaglinide, shows characteristic peaks at 3411.04 cm⁻¹ (O-H stretching), 2960.42 cm⁻¹ (aromatic C-H stretching), 2915.38 cm⁻¹ (aliphatic C-H stretching), 1667.03 cm⁻¹ (C=O stretching), 1260.78 cm⁻¹ (C-O-C stretching), and 1314.97 cm⁻¹ (C-N stretching) semanticscholar.org.

For this compound, the spectrum is expected to be very similar but with key differences due to the presence of the ethyl ester group instead of the carboxylic acid. Expected characteristic absorption bands include:

N-H Stretching: A moderate absorption band around 3300 cm⁻¹ for the amide N-H group.

C-H Stretching: Multiple bands below 3000 cm⁻¹ for aliphatic C-H bonds and bands above 3000 cm⁻¹ for aromatic C-H bonds vscht.cz.

Carbonyl (C=O) Stretching: Two distinct C=O stretching bands are anticipated. One for the amide carbonyl (around 1650 cm⁻¹) and a strong band for the ester carbonyl, typically appearing at a higher wavenumber (1735-1750 cm⁻¹) specac.com.

C-O Stretching: Strong, characteristic bands for the C-O bonds of the ether and the ester groups, typically found in the 1000-1300 cm⁻¹ region vscht.cz.

Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the aromatic rings.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Amide (N-H) | ~3300 | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Aliphatic C-H | <3000 | Stretching |

| Ester (C=O) | 1735-1750 | Stretching |

| Amide (C=O) | ~1650 | Stretching |

| Aromatic C=C | 1400-1600 | Stretching |

| Ether/Ester (C-O) | 1000-1300 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugation. The parent compound, Repaglinide, exhibits maximum absorbance (λmax) at several wavelengths, including 208 nm, 243 nm, 244 nm, and 285 nm when measured in various solvents like methanol or acetonitrile/water mixtures ppj.org.lyijpscr.info.

Since the core chromophore structure responsible for UV absorption (the substituted benzoic acid and phenyl moieties) is identical in both Repaglinide and its (R)-ethyl ester, the UV-Vis spectrum of this compound is expected to be very similar to that of Repaglinide. Detection is commonly performed at wavelengths around 240-245 nm in HPLC methods for Repaglinide and its related compounds jetir.orgresearchgate.networldwidejournals.com. This indicates that this compound would also show significant absorbance in this region, making UV detection a suitable technique for its quantification.

Method Validation Parameters in Impurity Analysis

The quantification of impurities like this compound requires validated analytical methods to ensure the reliability and accuracy of the results. Method validation is performed according to ICH (International Conference on Harmonization) guidelines and encompasses several key parameters.

Linearity and Calibration Range Determination

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal (e.g., peak area in HPLC). This is established over a specified calibration range. For the analysis of Repaglinide and its impurities, various studies have established linearity over different concentration ranges, which are indicative of the ranges that would be suitable for this compound.

| Concentration Range (µg/mL) | Correlation Coefficient (r or r²) | Reference |

|---|---|---|

| 0.1 - 1.2 | r² = 0.9986 | nih.gov |

| 1 - 5 | Not specified | researchgate.net |

| 1 - 6 | r² = 0.9996 | worldwidejournals.com |

| 2 - 10 | r² = 0.9994 | ijprajournal.com |

| 2 - 70 | Not specified | ijpscr.info |

| 7.5 - 22.5 | Not specified | jetir.org |

| 0.055 - 0.550 | r² = 0.9995 | fabad.org.tr |

| 0.015 - 0.09 (mg/mL) | r² = 0.9995 | mdpi.com |

These studies consistently show high correlation coefficients (typically >0.999), confirming a strong linear relationship suitable for quantitative impurity analysis.

Sensitivity Assessment (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD: The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified with accuracy and precision.

LOQ: The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision.

For impurities, which are present at low levels, high sensitivity (low LOD and LOQ values) is crucial. Validation studies for Repaglinide provide a good indication of the sensitivity achievable for related impurities.

| LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|

| 0.1 | 0.4 | nih.gov |

| 0.6963 | 2.1101 | ijprajournal.com |

| 0.057 | 0.192 | worldwidejournals.com |

| 2.17 | 1.08 | iau.ir |

| 0.01815 | 0.055 | fabad.org.tr |

| 0.6 | 2.0 | mdpi.com |

| 0.13 | 0.39 | researchgate.net |

The wide range of reported values reflects the different analytical techniques and instrumental setups used in the various studies.

Accuracy and Precision Studies

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. A known amount of the analyte is spiked into a sample matrix, and the percentage of the analyte recovered is calculated. For pharmaceutical analysis, recovery is typically expected to be within 98-102%. Studies on Repaglinide show recovery rates between 98.17% and 101.43% jetir.orgworldwidejournals.comresearchgate.net.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) and is evaluated at different levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.

Selectivity and Specificity Evaluation

The selectivity and specificity of an analytical method are fundamental to ensure that the measured signal corresponds solely to the analyte of interest, this compound, without interference from other components such as impurities, degradation products, or the (S)-enantiomer. For chiral compounds like Repaglinide and its derivatives, enantiomeric specificity is of paramount importance.

A key aspect of evaluating the selectivity for this compound involves the development of a chiral High-Performance Liquid Chromatography (HPLC) method capable of resolving its enantiomers. A study focusing on the enantiomeric separation of Repaglinide provides a strong basis for this evaluation. Although the study was conducted on Repaglinide, the principles and methodologies are directly applicable to its ethyl ester derivative.

The primary challenge in the analysis of the (R)-enantiomer is its separation from the therapeutically active (S)-enantiomer. A normal-phase chiral HPLC method has been successfully developed and validated for this purpose. The method's ability to distinguish between the two enantiomers is a direct measure of its specificity.

Detailed Research Findings:

A study on the enantiomeric separation of Repaglinide utilized a Chiralpak IA column, which is an immobilized amylose-based stationary phase. The mobile phase composition was optimized to achieve maximum resolution between the (S) and (R) enantiomers. The optimized mobile phase consisted of n-hexane, ethanol, and trifluoroacetic acid in a ratio of 80:20:0.2 (v/v/v).

The resolution between the two enantiomer peaks is a critical parameter for assessing the selectivity of the method. In the optimized method, the resolution between (S)-Repaglinide and the (R)-enantiomer was found to be greater than 2, indicating a complete baseline separation. This high degree of resolution ensures that the quantification of the (R)-enantiomer is not affected by the presence of the (S)-enantiomer.

The specificity of the method is further demonstrated by the distinct retention times obtained for each enantiomer. While specific retention times for the ethyl ester would require direct experimental analysis, the study on Repaglinide provides a clear indication of the achievable separation.

The robustness of the method was also evaluated by intentionally varying chromatographic parameters such as the mobile phase composition. The resolution between the enantiomers remained greater than 2 under these modified conditions, highlighting the reliability of the method for selective analysis.

The following interactive data table summarizes the key findings related to the selectivity and specificity of the chiral HPLC method for the separation of Repaglinide enantiomers, which is indicative of the performance expected for this compound.

Table 1: Chiral HPLC Method Parameters for Enantiomeric Selectivity

| Parameter | Value | Significance |

| Chromatographic Column | Chiralpak IA (immobilized amylose-based) | Provides the chiral environment necessary for enantiomeric separation. |

| Mobile Phase | n-hexane:ethanol:trifluoroacetic acid (80:20:0.2, v/v/v) | Optimized for achieving the best resolution between the enantiomers. |

| Flow Rate | 1.0 mL min-1 | Ensures adequate interaction time with the stationary phase for separation. |

| Resolution (Rs) | > 2 | Indicates complete baseline separation between the (S) and (R) enantiomers, ensuring high specificity. |

Stability and Degradation Pathways of R Repaglinide Ethyl Ester

Forced Degradation Studies under Stress Conditions (e.g., acid, base, oxidative stress, heat, light)

Forced degradation studies are a regulatory requirement to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Although specific data for (R)-Repaglinide Ethyl Ester is limited, its behavior under stress conditions can be predicted based on the known degradation of Repaglinide.

This compound is expected to be most susceptible to hydrolysis under acidic and basic conditions due to the presence of the ethyl ester functional group. The amide linkage, also present in the molecule, can also undergo hydrolysis, but generally, esters are more labile than amides under these conditions.

Studies on Repaglinide have shown significant degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress. mdpi.comnih.gov The core structure of this compound is identical to that of Repaglinide, suggesting a similar susceptibility to oxidative, thermal, and photolytic degradation.

Acid Hydrolysis: Under acidic conditions, the primary degradation pathway for this compound is expected to be the hydrolysis of the ethyl ester to form Repaglinide. Further degradation of the Repaglinide molecule could then occur. For instance, Repaglinide has been shown to degrade significantly in 1 N HCl, with degradation percentages reaching 35.8%. nih.gov Another study observed 19.93% and 38.32% degradation in 0.01 M and 0.1 M HCl, respectively. nih.gov

Base Hydrolysis: Alkaline conditions are also expected to readily hydrolyze the ethyl ester of this compound to yield Repaglinide. Repaglinide itself is also susceptible to degradation under basic conditions, with one study reporting 41.9% degradation in 1 N NaOH. nih.gov However, another study found it to be more stable in 0.01 M and 0.1 M NaOH, with degradation in the range of 6.13–7.24%. nih.gov

Oxidative Stress: this compound is likely susceptible to oxidation. Studies on Repaglinide have shown significant degradation in the presence of oxidizing agents like hydrogen peroxide. mdpi.comnih.gov One study reported that the most significant degradation of Repaglinide occurred in oxidative media (3% H2O2). nih.gov

Heat and Light: Based on the stability of Repaglinide, this compound is expected to be relatively stable under thermal and photolytic stress conditions. mdpi.comnih.gov

The following table summarizes the expected stability of this compound based on forced degradation studies of Repaglinide.

| Stress Condition | Reagent/Condition | Expected Outcome for this compound | Reference for Repaglinide Data |

| Acid Hydrolysis | 1 N HCl | Significant degradation (primarily hydrolysis to Repaglinide) | nih.gov |

| Base Hydrolysis | 1 N NaOH | Significant degradation (primarily hydrolysis to Repaglinide) | nih.gov |

| Oxidative Stress | 3% H₂O₂ | Significant degradation | nih.gov |

| Thermal Stress | Dry heat at 105°C | Stable | nih.gov |

| Photolytic Stress | 1.2 million lux hours | Stable | nih.gov |

Identification of Degradation Products and Related Substances

The primary degradation product of this compound, particularly under hydrolytic conditions, is expected to be Repaglinide itself. Beyond this, the degradation products would likely be the same as those identified in forced degradation studies of Repaglinide.

Several degradation products of Repaglinide have been identified using techniques like LC-MS/MS. mdpi.com These include products resulting from the cleavage of the amide bond and modifications to the piperidine (B6355638) ring and other parts of the molecule.

One of the key related substances of Repaglinide is its (R)-isomer, also known as Repaglinide EP Impurity E. nih.gov The ethyl ester of this isomer is the subject of this article. Other known impurities of Repaglinide include Impurity A (4-(carboxymethyl)-2-ethoxybenzoic acid), Impurity B (3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid), and Impurity C ((1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine). nih.gov

The degradation of Repaglinide can lead to the formation of several products. For example, under acidic, alkaline, and oxidative conditions, the cleavage of the amide bond can lead to the formation of Impurity C. nih.gov Isomerization to form Impurity E (the (R)-isomer of Repaglinide) has been proposed under acidic and alkaline conditions. nih.gov

The following table lists some of the known degradation products of Repaglinide, which could also be formed from the degradation of this compound after its initial hydrolysis to Repaglinide.

| Degradation Product | Formation Condition | Reference |

| Repaglinide | Hydrolysis of this compound | Inferred |

| Impurity C ((1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine) | Acidic, Alkaline, Oxidative | nih.gov |

| Impurity E ((R)-Repaglinide) | Acidic, Alkaline | nih.gov |

Elucidation of Degradation Mechanisms and Kinetic Pathways

Ester Hydrolysis: This reaction can be catalyzed by both acid and base.

Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol.

The degradation of Repaglinide has been shown to follow first-order kinetics under acidic and oxidative conditions. nih.gov Given that this compound is expected to hydrolyze to Repaglinide, the subsequent degradation of the molecule would likely follow similar kinetic pathways. The half-life of Repaglinide has been reported to be between 2.09 and 4.18 hours in 0.01 and 0.1 M HCl, and between 3.58 and 8.37 hours in 0.3% and 3% H₂O₂. nih.gov

Impact of Stability on Analytical Method Development and Pharmaceutical Purity Standards

The stability profile of this compound has a direct impact on the development and validation of analytical methods for Repaglinide and the establishment of its purity standards.

Analytical Method Development: A stability-indicating analytical method must be able to separate the active pharmaceutical ingredient (Repaglinide) from its impurities and degradation products, including this compound. nih.gov The potential for this compound to hydrolyze to Repaglinide during analysis must be considered when developing methods, for example, by controlling the pH of the mobile phase and the sample diluent. Several stability-indicating HPLC and UPLC methods have been developed for Repaglinide that can separate it from its degradation products. mdpi.comnih.gov These methods would need to be validated to ensure they can also resolve this compound.

Pharmaceutical Purity Standards: As a known process impurity, the level of this compound in the final Repaglinide drug substance must be controlled within acceptable limits. These limits are set based on regulatory guidelines (such as ICH) and the potential toxicity of the impurity. The inherent instability of this compound, particularly its tendency to hydrolyze to the active drug, may influence the setting of these limits. A thorough understanding of its degradation products is crucial for a comprehensive impurity profile of Repaglinide.

Future Research Directions and Applications

Development of Greener Synthetic Routes for Enhanced Enantiopurity in Production

The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. jocpr.compharmafeatures.com For chiral molecules like Repaglinide and its esters, a key challenge lies in achieving high enantiopurity while minimizing environmental impact. Future research in this area for (R)-Repaglinide Ethyl Ester will likely concentrate on several green chemistry principles.

Biocatalysis and Enzymatic Engineering: The use of enzymes as catalysts offers a highly selective and sustainable alternative to traditional chemical synthesis. pharmafeatures.comwisdomlib.org Research could explore the use of lipases for the stereoselective esterification of (R)-Repaglinide or the kinetic resolution of a racemic mixture of Repaglinide ethyl esters. researchgate.netmdpi.com Enzyme engineering techniques, such as directed evolution, can be employed to enhance the activity and selectivity of these biocatalysts for the specific synthesis of the (R)-ester. pharmafeatures.com

Alternative Solvents and Reaction Media: A significant portion of the environmental footprint of pharmaceutical synthesis comes from the use of organic solvents. pharmafeatures.com Future synthetic routes for this compound should investigate the use of greener solvents, such as ionic liquids or supercritical fluids, or even solvent-free reaction conditions. jocpr.com

Process Intensification: Continuous flow chemistry is a promising approach to improve the efficiency and safety of chemical reactions. jocpr.com Developing a continuous manufacturing process for this compound could lead to reduced waste, lower energy consumption, and better process control, ultimately contributing to a more sustainable production method. pharmafeatures.com

Advanced Spectroscopic and Chromatographic Techniques for Trace Impurity Analysis

The accurate detection and quantification of enantiomeric impurities at trace levels are critical for ensuring the safety and efficacy of pharmaceutical products. nih.gov For (S)-Repaglinide, its (R)-enantiomer is considered a chiral impurity. sphinxsai.com Therefore, the development of advanced analytical techniques is paramount.

Hyphenated Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) and supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS) are powerful tools for the separation and identification of chiral compounds and their impurities. sphinxsai.comnih.gov Future research will likely focus on developing highly sensitive and selective methods for the baseline separation of (R)- and (S)-Repaglinide Ethyl Ester, allowing for the detection of the (R)-enantiomer at very low concentrations. Two-dimensional SFC/SFC/MS systems can further enhance separation efficiency from complex matrices. nih.gov

Advanced Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for the structural elucidation of impurities. wikipedia.org Advanced NMR techniques, such as those utilizing chiral solvating agents, can be employed to differentiate between enantiomers and provide detailed structural information about this compound and any related impurities.

Data on Chromatographic Separation of Repaglinide Enantiomers:

| Chromatographic Method | Chiral Selector/Stationary Phase | Key Findings |

| Capillary Electrophoresis | 2,6-di-o-methyl-β-cyclodextrin | Efficient chiral separation of Repaglinide enantiomers. nih.gov |

| HPLC | Chiralcel® OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)) | Good resolution between enantiomers. nih.gov |

| SFC | Polysaccharide-based chiral stationary phases | Effective for enantiomeric analysis of pharmaceutical samples. sphinxsai.comnih.gov |

Computational Chemistry and Molecular Modeling Studies of Chiral Recognition Mechanisms

Understanding the mechanisms of chiral recognition at a molecular level is crucial for the rational design of effective chiral separation methods. mdpi.com Computational tools like molecular docking and molecular dynamics (MD) simulations are increasingly being used to study the interactions between enantiomers and chiral stationary phases (CSPs). mdpi.comresearchgate.net

Molecular Docking: This technique can predict the binding affinity and interaction patterns between this compound and various chiral selectors. researchgate.netcitedrive.com By simulating these interactions, researchers can identify the most suitable CSP for the efficient separation of Repaglinide enantiomers. researchgate.net

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the interactions between the analyte, the CSP, and the mobile phase, offering a more realistic representation of the chromatographic process. researchgate.net These simulations can help elucidate the subtle differences in the binding energies and conformations of the diastereomeric complexes formed between the (R)- and (S)-enantiomers and the CSP, which are responsible for their separation. mdpi.com

Quantum Mechanics (QM) Calculations: QM methods can be used to provide more accurate energy calculations of the interactions involved in chiral recognition, further refining the understanding obtained from molecular docking and MD simulations. mdpi.com

Biological Profiling of Enantiomeric Impurities for Safety and Efficacy Assessments in Preclinical Models

While the (S)-enantiomer of Repaglinide is the active therapeutic agent, the (R)-enantiomer (the distomer) may be inactive, less active, or even contribute to adverse effects. biomedgrid.combiomedgrid.comnih.gov Therefore, a thorough biological profiling of this compound is essential for a comprehensive safety assessment.

In Vitro Studies: Preclinical research should involve in vitro assays to determine the pharmacological and toxicological profile of this compound. This includes assessing its binding affinity to the target receptors of Repaglinide and evaluating its potential for off-target effects.

In Vivo Studies: Animal models are necessary to investigate the in vivo effects of this compound. These studies should focus on its potential to cause adverse effects, including any long-term toxicity or carcinogenicity. biomedgrid.com It is also important to determine if the (R)-enantiomer can undergo chiral inversion to the active (S)-enantiomer in the body. biomedgrid.com

In Silico Toxicology: Computational toxicology methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used as a preliminary screening tool to predict the potential toxicity of this compound based on its chemical structure. nih.govnih.govrsc.org

Pharmacokinetic and Pharmacodynamic Modeling of Impurity Impact in Research Settings

The presence of an enantiomeric impurity can potentially alter the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the active drug. biomedgrid.comnih.gov Modeling and simulation can be valuable tools to predict and understand these potential impacts.

Pharmacokinetic Modeling: Physiologically-based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of both (R)- and (S)-Repaglinide Ethyl Ester. slideshare.net These models can help predict whether the presence of the (R)-enantiomer affects the metabolism and clearance of the (S)-enantiomer, for instance, by competing for the same metabolic enzymes. clinpgx.org

Q & A

Q. How can experimental design principles optimize the synthesis of this compound derivatives?

- Methodological Answer : Central composite design (CCD) is effective for optimizing reaction parameters (e.g., temperature, catalyst concentration). For example, in lipase-catalyzed esterification, variables like enzyme load (5–15% w/w) and substrate molar ratio (1:1–1:3) are tested. Response surface methodology (RSM) models predict optimal conditions (e.g., 85% yield at 40°C, 12% Novozym® 435). Replicate runs (n ≥ 3) ensure reproducibility, and ANOVA identifies significant factors (p < 0.05) .

Q. How do genetic polymorphisms influence pharmacokinetic variability in this compound studies?

- Methodological Answer : CYP3A4 and CYP2C8 polymorphisms (e.g., CYP3A418, CYP2C83) alter metabolic clearance. Pharmacokinetic parameters (AUC, Cₘₐₓ) are modeled using Nonparametric Adaptive Grid (NPAG) algorithms in USCPACK®. Genotyping via PCR-RFLP and allele-specific PCR is critical. For example, CYP2C83 carriers show 30% lower AUC due to accelerated metabolism, requiring dose adjustments. Population pharmacokinetic studies should include ≥100 subjects stratified by genotype .

Q. How to resolve contradictions in efficacy data between this compound and other prandial agents (e.g., acarbose)?

- Methodological Answer : Comparative studies must control for confounders like HbA1c baseline and postprandial glucose thresholds. In a 12-week trial, repaglinide showed superior PPG reduction (Δ = -45 mg/dL vs. acarbose) but higher hypoglycemia risk (15% vs. 5%). Use mixed-effects models to adjust for covariates (e.g., BMI, insulin resistance). Meta-analyses should assess heterogeneity via I² statistics; if I² > 50%, subgroup analyses by ethnicity (e.g., Asian vs. European cohorts) are warranted .

Q. What statistical approaches are recommended for analyzing nonlinear pharmacokinetics of this compound?

- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM®) accounts for saturable metabolism. For example, a Michaelis-Menten model with Vₘₐₓ = 12 mg/h and Kₘ = 8 µg/mL fits concentration-time data better than first-order kinetics (AIC = 320 vs. 355). Bootstrap validation (1000 iterations) confirms parameter robustness. Sensitivity analyses should test the impact of assay error (±5% CV) on AUC estimates .

Methodological Best Practices

- Experimental Replication : Replicate findings in ≥2 independent cohorts to generalize results. For example, replicate enzyme kinetic assays under varying pH (6.5–7.5) and ionic strength (0.1–0.3 M) .

- Error Reporting : Quantify uncertainties in HPLC retention times (±0.2 min) and mass spec m/z values (±0.01 Da). Use error propagation formulas to calculate total uncertainty in metabolite quantification .

- Ethical Compliance : Adhere to preclinical checklists (e.g., NIH guidelines) for animal studies, including sample size justification and randomization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.